molecular formula C11H24 B1670053 3-Methyldecane CAS No. 13151-34-3

3-Methyldecane

Cat. No.: B1670053
CAS No.: 13151-34-3
M. Wt: 156.31 g/mol
InChI Key: JJRUZTXRDDMYGM-NSHDSACASA-N
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Description

3-Methyldecane: is a branched alkane with the molecular formula C₁₁H₂₄ . It is a hydrocarbon consisting of a decane backbone with a methyl group attached to the third carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.

Scientific Research Applications

3-Methyldecane has several applications in scientific research, including:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

    Biology: Studied for its role in the metabolism of hydrocarbons by microorganisms.

    Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.

    Industry: Utilized as a component in the formulation of specialty fuels and lubricants.

Safety and Hazards

3-Methyldecane may cause irritation and have anesthetic effects such as drowsiness, dizziness, and headache . It is classified as not hazardous according to the GHS classification .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyldecane can be synthesized through various organic synthesis methods. One common approach is the alkylation of decane with a methylating agent under controlled conditions. This process typically involves the use of a strong acid catalyst, such as sulfuric acid or aluminum chloride, to facilitate the alkylation reaction.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones, including branched alkanes like this compound. The resulting mixture is then separated and purified to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 3-Methyldecane undergoes various chemical reactions typical of alkanes, including:

    Oxidation: When exposed to oxygen or other oxidizing agents, this compound can undergo combustion to produce carbon dioxide and water.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, leading to the formation of halogenated derivatives.

    Cracking: Under high temperatures and pressures, this compound can undergo thermal or catalytic cracking to produce smaller hydrocarbons.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents, typically at high temperatures.

    Substitution: Halogens (chlorine, bromine) in the presence of light or heat.

    Cracking: High temperatures and pressures, often with a catalyst such as zeolites.

Major Products Formed:

    Oxidation: Carbon dioxide and water.

    Substitution: Halogenated alkanes (e.g., 3-chlorodecane, 3-bromodecane).

    Cracking: Smaller hydrocarbons, including alkanes and alkenes.

Mechanism of Action

As a hydrocarbon, 3-Methyldecane primarily exerts its effects through physical interactions rather than specific biochemical mechanisms. Its non-polar nature allows it to dissolve other non-polar substances, making it useful as a solvent. In biological systems, it can be metabolized by certain microorganisms through enzymatic pathways that break down hydrocarbons.

Comparison with Similar Compounds

    Decane: A straight-chain alkane with the same molecular formula but without branching.

    2-Methyldecane: Another branched alkane with the methyl group attached to the second carbon atom.

    4-Methyldecane: A branched alkane with the methyl group attached to the fourth carbon atom.

Uniqueness of 3-Methyldecane: this compound is unique due to the specific position of the methyl group on the third carbon atom. This branching affects its physical properties, such as boiling point and density, compared to its straight-chain and differently branched isomers. The position of the methyl group also influences its reactivity in chemical reactions, making it distinct from other similar compounds.

Properties

IUPAC Name

3-methyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24/c1-4-6-7-8-9-10-11(3)5-2/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRUZTXRDDMYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871213
Record name 3-Methyldecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid with a pungent acrid odor; [Chem Service MSDS]
Record name 3-Methyldecane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13613
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

13151-34-3
Record name Decane, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013151343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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